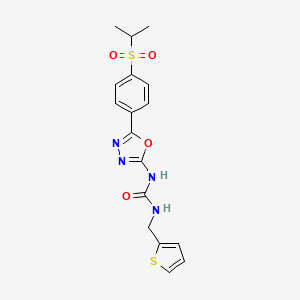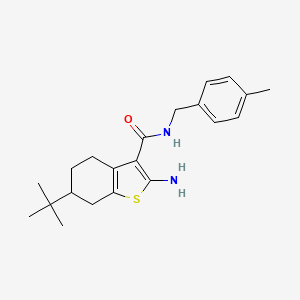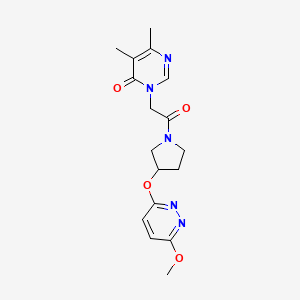
3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that has piqued the interest of researchers across various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting with the preparation of the pyridazine ring, followed by the formation of the pyrrolidine ring, and ending with the construction of the pyrimidine core. Each of these steps requires specific catalysts, reagents, and conditions such as temperature and pH control to ensure optimal yields and purity.
Industrial Production Methods: Industrial production scales up these processes, often involving advanced techniques like continuous flow chemistry and automated reaction monitoring to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or organic peroxides.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using halides or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, chromic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Acts as a precursor for the development of catalysts in various chemical reactions.
Biology:
Investigated for its potential as a biochemical probe to study cellular processes.
Functions as a ligand in binding studies, aiding in the understanding of protein-ligand interactions.
Medicine:
Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Examined for its anti-inflammatory and anti-cancer properties.
Industry:
Applied in the development of specialty chemicals and advanced materials.
Utilized in the creation of novel coatings and polymers with unique properties.
Wirkmechanismus
Comparison with Other Compounds:
6-methoxypyridazin-3-yl analogs: Share a similar pyridazine ring but differ in other functional groups, impacting their reactivity and applications.
Pyrrolidin-1-yl derivatives: These compounds also feature the pyrrolidine ring, but variations in attached groups can lead to different biological activities.
Pyrimidin-4(3H)-one family:
Vergleich Mit ähnlichen Verbindungen
6-methoxypyridazin-3-yl analogs
Pyrrolidin-1-yl derivatives
Pyrimidin-4(3H)-one family members with various substitutions
Hope this gives you a comprehensive view of 3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one! Got any more requests or any topic you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-11-12(2)18-10-22(17(11)24)9-16(23)21-7-6-13(8-21)26-15-5-4-14(25-3)19-20-15/h4-5,10,13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGLPWGOPAGDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)
![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)
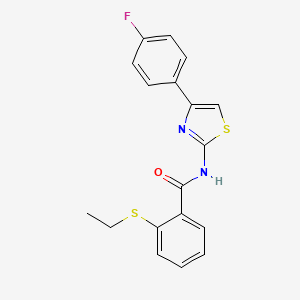
![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)
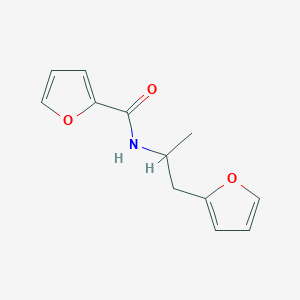
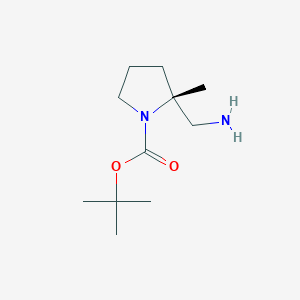
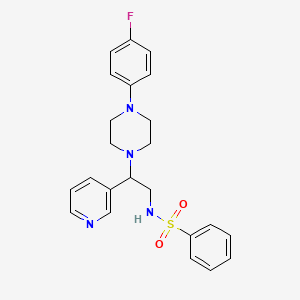
![4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2847812.png)
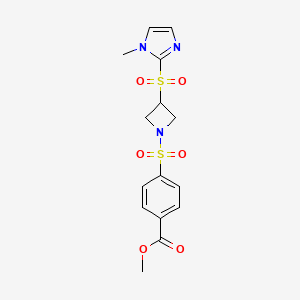
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)
![N-cyclopentyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2847817.png)

